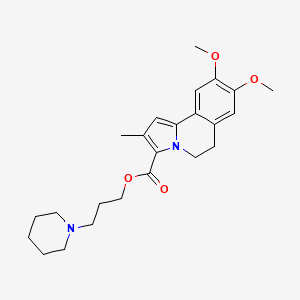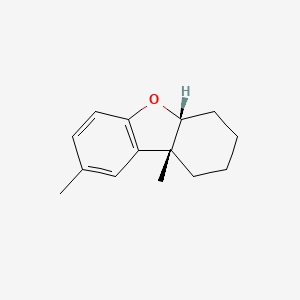
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester is a complex organic compound belonging to the pyrroloisoquinoline familyPyrroloisoquinolines are known for their cytotoxic activity and ability to inhibit topoisomerase enzymes, making them valuable in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa . One common method is the use of organocatalyzed tandem reactions, which facilitate the formation of the pyrroloisoquinoline core through a series of controlled steps . Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of pyrrolo(2,1-a)isoquinoline derivatives may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
Wissenschaftliche Forschungsanwendungen
Pyrrolo(2,1-a)isoquinoline derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Investigated for their cytotoxic activity and potential as anticancer agents.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives involves their interaction with topoisomerase enzymes, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compounds can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include topoisomerase I and II, and the pathways involved are related to DNA damage response and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrroloisoquinoline derivatives such as lamellarins, lukianols, polycitrins, storniamides, and ningalins .
Uniqueness
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester is unique due to its specific structural features and the presence of the piperidinopropyl ester group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrroloisoquinoline derivatives .
Eigenschaften
| 20353-70-2 | |
Molekularformel |
C24H32N2O4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
3-piperidin-1-ylpropyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C24H32N2O4/c1-17-14-20-19-16-22(29-3)21(28-2)15-18(19)8-12-26(20)23(17)24(27)30-13-7-11-25-9-5-4-6-10-25/h14-16H,4-13H2,1-3H3 |
InChI-Schlüssel |
RWTVMFXRXLIRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)OCCCN4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)



![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

